
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The phenyl N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate molecule, which is structurally similar, contains a total of 51 bond(s). There are 31 non-H bond(s), 20 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 (thio-) carbamate(s) (aromatic) .科学的研究の応用
Pharmacological Potential
N-substituted benzene sulfonamide derivatives, including molecules structurally similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, have been explored for their pharmacological properties. For instance, a study on quinazoline derivatives explored their potential as diuretic and antihypertensive agents, highlighting the significance of such compounds in cardiovascular health research (Rahman et al., 2014).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus of several studies. One such study described the synthesis of a variety of benzonitrile derivatives using a rhodium-catalyzed cyanation process, indicating the versatility of these compounds in chemical synthesis (Chaitanya et al., 2013). Another study involved the synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety as potential antitumor agents, showcasing their relevance in cancer research (Alqasoumi et al., 2010).
Antimicrobial Applications
Compounds structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide have been investigated for their antimicrobial properties. A study focused on the synthesis of novel benzenesulfonamide derivatives and their evaluation as antimicrobial agents, highlighting their potential utility in combating microbial infections (Vanparia et al., 2010).
Anticancer Research
There is significant interest in the potential anticancer properties of sulfonamide derivatives. Research has been conducted on synthesizing new sulfonamide derivatives and evaluating their pro-apoptotic effects in cancer cells, demonstrating their potential application in cancer treatment (Cumaoğlu et al., 2015).
Molecular Mechanisms in Cancer
The exploration of molecular mechanisms in cancer treatment using compounds like N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is an active area of research. Studies have synthesized and tested various derivatives for their in vitro anticancer activity, providing insights into their mechanism of action and potential therapeutic applications (Habib et al., 2013).
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-9-11-21(12-10-20)30(27,28)24-19-8-13-22-18(15-19)7-14-23(26)25(22)16-17-5-3-2-4-6-17/h2-6,8-13,15,24H,7,14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUORPLYKSWZNMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2384124.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)
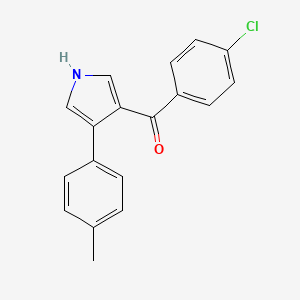
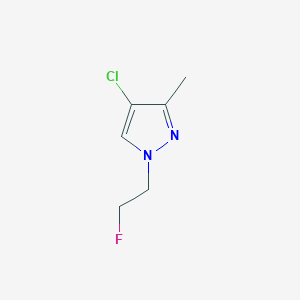
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2384129.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384136.png)
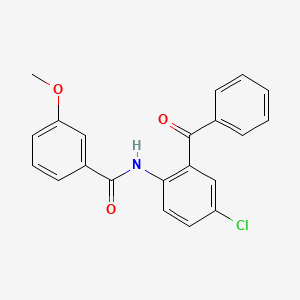

![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)
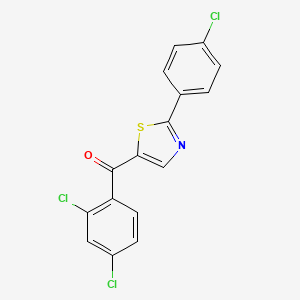
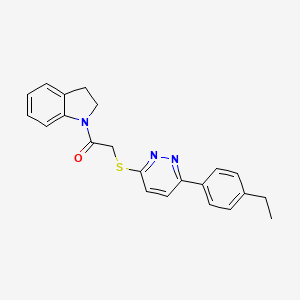
![2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2384144.png)